molecular formula C15H16S B14538116 Benzene, [(1-methyl-2-phenylethyl)thio]- CAS No. 62252-49-7

Benzene, [(1-methyl-2-phenylethyl)thio]-

Cat. No.: B14538116
CAS No.: 62252-49-7
M. Wt: 228.4 g/mol
InChI Key: VLWAPPYAGMBBIA-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry and Thioether Compounds

Organosulfur chemistry is a vast and vital field that explores compounds containing carbon-sulfur bonds. These compounds are ubiquitous in nature and play crucial roles in biological systems and industrial processes. "Benzene, [(1-methyl-2-phenylethyl)thio]-" is structurally classified as a thioether (or sulfide), which is characterized by a sulfur atom bonded to two organic groups. In this specific case, it is an aryl alkyl thioether, with a phenyl group (benzene ring) and a 1-methyl-2-phenylethyl group attached to the sulfur atom.

Thioethers are the sulfur analogs of ethers. The substitution of an oxygen atom with a sulfur atom leads to distinct chemical and physical properties. Generally, thioethers are less polar and have lower boiling points than their corresponding alcohols but are more nucleophilic at the sulfur atom. The C-S-C bond angle in thioethers is typically around 99°, and the C-S bond length is approximately 1.81 Å.

Historical Perspective on Aryl Alkyl Thioether Research

The study of aryl alkyl thioethers has a long history, with early research focusing on their synthesis and basic reactivity. One of the most traditional methods for their preparation is the Williamson ether synthesis-analogous reaction, which involves the alkylation of a thiophenolate with an alkyl halide. Thiophenol, the simplest aromatic thiol, is appreciably more acidic than phenol, readily forming the highly nucleophilic thiophenolate anion upon treatment with a base. wikipedia.org This high nucleophilicity allows for efficient alkylation to form thioethers. wikipedia.org

Over the decades, synthetic methodologies have evolved significantly. Modern approaches often utilize transition-metal-catalyzed cross-coupling reactions to form the C-S bond, which offers greater functional group tolerance and milder reaction conditions compared to classical methods. acs.org Additionally, thiol-free methods have been developed to avoid the use of foul-smelling and easily oxidized thiols. acs.orgnih.gov

Significance of Benzene (B151609), [(1-methyl-2-phenylethyl)thio]- in Contemporary Chemical Synthesis and Biological Research

While there is no specific information on the significance of "Benzene, [(1-methyl-2-phenylethyl)thio]-", the broader class of aryl alkyl thioethers is of considerable importance in several areas of scientific research.

In Chemical Synthesis: The thioether linkage is a versatile functional group in organic synthesis. It is relatively stable but can be selectively oxidized to sulfoxides and sulfones, which are themselves important functional groups and synthetic intermediates. The development of new synthetic routes to aryl alkyl thioethers continues to be an active area of research, focusing on greener, more efficient, and more versatile methods. nih.gov

In Biological and Medicinal Chemistry: The aryl alkyl thioether motif is present in a number of biologically active molecules and pharmaceuticals. For instance, certain pyrimidine (B1678525) derivatives containing an arylalkylthio group have been investigated as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase. nih.gov The lipophilicity and metabolic stability of the thioether group can be advantageous in drug design. The biological evaluation of various aryl alkyl thioethers has demonstrated a wide range of potential therapeutic applications.

Due to the absence of specific research data, the potential applications and detailed findings for "Benzene, [(1-methyl-2-phenylethyl)thio]-" remain speculative and would require empirical investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62252-49-7

Molecular Formula

C15H16S

Molecular Weight

228.4 g/mol

IUPAC Name

1-phenylpropan-2-ylsulfanylbenzene

InChI

InChI=1S/C15H16S/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3

InChI Key

VLWAPPYAGMBBIA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

Spectroscopic and Structural Elucidation of Benzene, 1 Methyl 2 Phenylethyl Thio

X-ray Crystallography Studies of Benzene (B151609), [(1-methyl-2-phenylethyl)thio]- and Analogues

X-ray crystallography is the quintessential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a dedicated crystal structure for Benzene, [(1-methyl-2-phenylethyl)thio]- is not widely reported, analysis of analogous aromatic thioethers provides significant insight into the expected structural parameters and conformational preferences. researchgate.netrsc.org

The analysis of single-crystal X-ray diffraction data for compounds analogous to Benzene, [(1-methyl-2-phenylethyl)thio]- reveals key structural features. The fundamental geometry is dictated by the C(sp²)-S-C(sp³) linkage. In related structures, the C-S bond lengths are typically measured to be in the range of 1.75-1.82 Å. For instance, the C(aryl)-S bond is generally shorter due to the sp² hybridization of the carbon atom compared to the C(alkyl)-S bond. wikipedia.org

The C-S-C bond angle in thioethers is characteristically smaller than the C-O-C angle in ethers, typically falling close to 99-105°. wikipedia.org This is attributed to the larger size of the sulfur atom and the p-character of its bonding orbitals. The benzene rings are expected to be planar, with C-C bond lengths averaging 1.39 Å, which is intermediate between a typical single (1.54 Å) and double (1.34 Å) bond, confirming their aromatic character. docbrown.infomytutor.co.uk

Table 1: Expected Crystallographic Parameters for Benzene, [(1-methyl-2-phenylethyl)thio]- Based on Analogous Structures.

Parameter Expected Value Range
C(aryl)-S Bond Length 1.75 - 1.78 Å
C(alkyl)-S Bond Length 1.80 - 1.82 Å
C-S-C Bond Angle 99 - 105°
Aromatic C-C Bond Length ~1.39 Å

This interactive table summarizes the anticipated crystallographic data based on values reported for structurally similar aromatic thioethers.

In the solid state, the conformation of flexible molecules like Benzene, [(1-methyl-2-phenylethyl)thio]- is governed by a balance of intramolecular steric effects and intermolecular packing forces. The orientation of the phenyl and phenylethyl groups around the sulfur atom is of particular interest. Studies on related diaryl and alkyl-aryl thioethers show that the molecule often adopts a conformation that minimizes steric hindrance. nih.govmdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Characterization

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules in solution. A full assignment of the ¹H and ¹³C NMR spectra for Benzene, [(1-methyl-2-phenylethyl)thio]- can be achieved using a suite of 1D and 2D NMR experiments.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the methylene (B1212753) protons, and the methyl protons. The aromatic protons of the two phenyl rings would likely appear in the region of δ 7.0-7.5 ppm. youtube.comdocbrown.info The diastereotopic methylene protons of the ethyl group would likely present as a complex multiplet, further split by the adjacent methine proton. The methine proton itself would be a multiplet due to coupling with both the methyl and methylene protons. The methyl group protons would appear as a doublet at a higher field.

The ¹³C NMR spectrum would display unique resonances for each carbon atom in a different chemical environment. The aromatic carbons would resonate in the δ 125-145 ppm range, while the aliphatic carbons (CH, CH₂, CH₃) would be found upfield. ipb.ptresearchgate.net

Advanced techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively, allowing for unambiguous assignment of the entire molecular framework. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzene, [(1-methyl-2-phenylethyl)thio]-

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Phenyl-S Aromatic CH 7.20 - 7.40 (m) 127.0 - 135.0
Phenyl-CH₂ Aromatic CH 7.10 - 7.30 (m) 126.0 - 142.0
S-CH ~3.5 - 3.8 (m) ~45.0 - 50.0
CH-CH₂ ~2.9 - 3.2 (m) ~40.0 - 45.0

This interactive table provides estimated NMR chemical shifts based on data from analogous structures and standard chemical shift increments.

Mass Spectrometric Analysis for Compound Identification and Purity Assessment

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. nih.gov The molecular formula of Benzene, [(1-methyl-2-phenylethyl)thio]- is C₁₅H₁₆S, corresponding to a monoisotopic mass of approximately 228.097 Da.

Under Electron Ionization (EI), the mass spectrum would be expected to show a distinct molecular ion peak (M⁺•) at m/z = 228. blogspot.com The fragmentation of aromatic thioethers is well-documented and typically involves several key pathways. rsc.org

Benzylic Cleavage: A primary fragmentation pathway would be the cleavage of the C-C bond beta to the phenyl group of the phenylethyl moiety, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91. This is a very common fragment for compounds containing a benzyl (B1604629) unit. blogspot.com

Alpha-Cleavage: Cleavage of the bond between the sulfur and the secondary carbon (S-CH) would result in the formation of a phenylthiolate radical and a C₉H₁₁⁺ cation (m/z = 119) or the formation of a phenylthiyl cation (C₆H₅S⁺) at m/z = 109.

McLafferty-type Rearrangement: While less common for thioethers than for carbonyl compounds, rearrangements involving hydrogen transfer followed by fragmentation can lead to characteristic ions.

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, which serves as a definitive tool for purity assessment and compound verification. umich.edu

Table 3: Expected Key Mass Fragments for Benzene, [(1-methyl-2-phenylethyl)thio]-

m/z Value Possible Fragment Ion Fragmentation Pathway
228 [C₁₅H₁₆S]⁺• (Molecular Ion) Electron Ionization
123 [C₈H₉S]⁺ Cleavage of the CH-CH₂ bond
119 [C₉H₁₁]⁺ Cleavage of the S-CH bond
109 [C₆H₅S]⁺ Cleavage of the S-CH bond
91 [C₇H₇]⁺ Benzylic cleavage and rearrangement to tropylium ion

This interactive table outlines the plausible mass-to-charge ratios and corresponding ionic fragments expected from the mass spectrometric analysis.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of Benzene, [(1-methyl-2-phenylethyl)thio]- would exhibit several characteristic absorption bands:

Aromatic C-H Stretching: Sharp bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). rsc.org

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretching: A series of absorptions in the 1450-1600 cm⁻¹ region. acs.org

C-S Stretching: A weak to medium intensity band in the 600-800 cm⁻¹ region. This band can sometimes be difficult to identify due to its weakness and position in the fingerprint region.

Aromatic C-H Bending: Strong bands for out-of-plane (OOP) bending appear in the 690-900 cm⁻¹ region, which are diagnostic of the substitution pattern on the benzene rings.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations that are often weak in the IR spectrum. The symmetric aromatic ring "breathing" modes (around 1000 cm⁻¹) and the C-S stretching vibrations often give rise to more intense signals in the Raman spectrum. researchgate.net

Table 4: Characteristic Vibrational Frequencies for Benzene, [(1-methyl-2-phenylethyl)thio]-

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch 3100 - 3030 IR, Raman
Aliphatic C-H Stretch 2960 - 2850 IR, Raman
Aromatic C=C Stretch (in-ring) 1600 - 1450 IR, Raman (strong)
CH₃, CH₂ Bending 1470 - 1370 IR
Aromatic Ring Breathing ~1000 Raman (strong)
Aromatic C-H Out-of-Plane Bend 900 - 690 IR (strong)

This interactive table summarizes the key vibrational modes and their expected frequencies in the IR and Raman spectra.

Computational Chemistry and Theoretical Modeling of Benzene, 1 Methyl 2 Phenylethyl Thio

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used QM method that balances computational cost and accuracy, making it suitable for studying molecules of this size. DFT calculations can determine the optimized geometry, electronic energy, and distribution of electron density, which are crucial for predicting a molecule's stability and reactivity.

For Benzene (B151609), [(1-methyl-2-phenylethyl)thio]-, DFT calculations, often employing functionals like B3LYP or M06 with a basis set such as 6-31G* or larger, can model its three-dimensional structure. mdpi.com These calculations reveal key structural parameters like bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's shape. The electronic properties derived from the wavefunction or electron density can then be used to predict how the molecule will interact with other chemical species.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to the chemical reactivity of a molecule. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature.

In Benzene, [(1-methyl-2-phenylethyl)thio]-, the HOMO is expected to have significant contributions from the sulfur atom's lone pair electrons and the π-system of the phenylthio group, making this region susceptible to electrophilic attack. Conversely, the LUMO is likely to be a π* antibonding orbital distributed over the aromatic rings, indicating these areas as potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. DFT calculations can provide precise energy values for these orbitals.

OrbitalTypical Calculated Energy (eV)Primary Atomic ContributionsImplication for Reactivity
HOMO-6.5 to -5.5Sulfur (lone pairs), Phenylthio π-systemSite for electrophilic attack, electron donation
LUMO-0.5 to 0.5Phenyl π*-systemSite for nucleophilic attack, electron acceptance
HOMO-LUMO Gap5.0 to 7.0-Indicator of chemical stability and polarizability

This interactive table presents representative energy values for frontier molecular orbitals of aryl alkyl thioethers, as would be calculated using DFT methods. These values are illustrative for Benzene, [(1-methyl-2-phenylethyl)thio]-.

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can be used to compute various spectroscopic parameters, aiding in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach coupled with DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized structure of Benzene, [(1-methyl-2-phenylethyl)thio]-, a theoretical NMR spectrum can be generated. aps.orgnih.gov Comparing these predicted shifts with experimental data can confirm the molecule's structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks observed in its IR spectrum. By performing a frequency calculation on the DFT-optimized geometry, the normal modes of vibration and their corresponding intensities can be determined. arxiv.orgchemrxiv.orgrsc.org This allows for the prediction of the IR spectrum, helping to identify characteristic functional group vibrations, such as C-S, C-H (aromatic and aliphatic), and C=C (aromatic) stretching and bending modes.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Benzene, [(1-methyl-2-phenylethyl)thio]- is a flexible molecule due to several single bonds that allow for rotation. This flexibility results in a complex conformational landscape with multiple low-energy structures (conformers). Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this landscape by simulating the atomic motions of the molecule over time. mdpi.comnih.govnih.gov

Simulation ParameterTypical Value / MethodPurpose
Force FieldCHARMM, AMBER, OPLSDefines the potential energy function of the system.
Simulation Time100 - 1000 nsEnsures adequate sampling of conformational space.
Temperature300 KSimulates behavior at or near room temperature.
Solvent ModelExplicit (e.g., TIP3P water) or Implicit (e.g., GBSA)Accounts for the effect of the environment on conformation.
Analysis MethodsRMSD, Dihedral Angle Analysis, ClusteringTo identify stable conformers and transition pathways.

This interactive table outlines typical parameters used in Molecular Dynamics simulations to explore the conformational landscape of a flexible molecule like Benzene, [(1-methyl-2-phenylethyl)thio]-.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Weak C-H...S Interactions)

The way a molecule interacts with its neighbors determines its macroscopic properties and its role in larger molecular assemblies. While Benzene, [(1-methyl-2-phenylethyl)thio]- lacks strong hydrogen bond donors, it can participate in a variety of weaker, non-covalent interactions. The sulfur atom, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor.

Of particular importance are weak C-H...S and C-H...π interactions. The C-H bonds of the alkyl chain or the aromatic rings can interact with the sulfur atom of a neighboring molecule. Similarly, the C-H bonds can interact with the electron-rich π-systems of the phenyl rings. These interactions, though individually weak, can collectively play a significant role in the crystal packing and binding of the molecule.

Symmetry-Adapted Perturbation Theory (SAPT) is a high-level computational method used to dissect intermolecular interaction energies into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion (van der Waals forces). udel.eduresearchgate.netgithub.ioq-chem.comnih.gov Applying SAPT to a dimer of Benzene, [(1-methyl-2-phenylethyl)thio]- would reveal the precise nature of the forces holding the molecules together, highlighting the dominant role of dispersion forces in these types of nonpolar systems.

Computational Approaches to Reaction Mechanism Elucidation in Thioether Formation

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. Thioethers like Benzene, [(1-methyl-2-phenylethyl)thio]- are commonly synthesized via nucleophilic substitution reactions (Sₙ2). mdpi.com A typical route would involve the reaction of a thiophenoxide anion (C₆H₅S⁻) with an appropriate electrophile, such as 1-phenyl-2-propyl tosylate or halide.

DFT calculations can be used to map out the entire potential energy surface of such a reaction. mdpi.comsciforum.netresearchgate.net This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying the Transition State (TS): Finding the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. The structure of the TS reveals the geometry of the atoms at the moment of bond-forming and bond-breaking.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.

Calculating Reaction Energy: The energy difference between the reactants and products indicates whether the reaction is exothermic or endothermic.

By modeling the Sₙ2 reaction pathway, computational studies can confirm the backside attack mechanism, analyze the charge distribution throughout the process, and predict how substituents on the reactants would affect the activation barrier. researchgate.net

Reaction StepDescriptionTypical Calculated Energy (kcal/mol)
ReactantsThiophenoxide + Alkyl Halide0.0 (Reference)
Transition State (TS)Partial C-S bond formation and C-Halide bond breaking+15 to +25
ProductsThioether + Halide ion-20 to -30

This interactive table shows representative relative energies for stationary points along a hypothetical Sₙ2 reaction pathway for the formation of an aryl alkyl thioether, as could be determined by DFT calculations. mdpi.comresearchgate.net

Biological Activity and Mechanistic Investigations of Benzene, 1 Methyl 2 Phenylethyl Thio and Analogues in Vitro Studies

Assessment of Cellular Activities in In Vitro Models (e.g., Cell Line Assays for antiestrogenic activity)

The antiestrogenic activity of thioether-containing compounds has been demonstrated in various in vitro cellular models. For instance, nonsteroidal thioether derivatives have been synthesized and tested for their antiestrogenic effects in the ER-positive (ER+) human breast cancer cell line, ZR-75-1. nih.gov In these assays, a specific nonsteroidal derivative featuring an alkylamide side chain connected by a thioether link was shown to have antiestrogenic activity, with an IC50 value of 250 nM, and was notably free of any estrogenic activity. nih.gov

Further research on designed amphipathic benzenes showed they are active in cell-based assays that measure estrogen receptor-mediated coactivator interaction and transcription. nih.govnih.gov In a mammalian two-hybrid assay using MCF-7 breast cancer cells, these compounds were able to inhibit the interaction between ERα and SRC-1 with an IC50 of approximately 2–3 µM. nih.gov This provides direct evidence that such compounds can disrupt ER signaling within a cellular context, a key characteristic of antiestrogenic activity. nih.gov

Investigation of Molecular Mechanisms of Action in Biological Systems (e.g., receptor modulation)

The molecular mechanism for analogues of Benzene (B151609), [(1-methyl-2-phenylethyl)thio]- appears to be the modulation of estrogen receptor function, but not through conventional antagonism at the ligand-binding site. Instead, these molecules can act as coactivator binding inhibitors. nih.gov

The estrogen receptor requires the recruitment of coactivator proteins to initiate the transcription of target genes. The designed amphipathic benzene molecules function by directly inhibiting the interaction between ERα and steroid receptor coactivators. nih.govnih.gov Their hydrophobic face is designed to mimic the consensus sequence on the coactivators, allowing them to bind to a shallow groove on the ERα surface and physically block the recruitment of the coactivator complex. nih.govnih.govmerckmillipore.com This provides strong evidence that these compounds act as inhibitors of the ERα/coactivator interaction rather than as traditional antagonists that would compete directly with estradiol (B170435) for the ligand-binding pocket. nih.gov

This mechanism of action—disrupting a critical protein-protein interaction downstream of hormone binding—represents a distinct mode of ER modulation compared to established antiestrogens.

Comparison with Related Thioether Compounds with Established Biological Relevance

The thioether (C-S-C) linkage is a key structural motif in numerous biologically important compounds, spanning a wide range of therapeutic classes. A comparison with these molecules helps to contextualize the potential activities of Benzene, [(1-methyl-2-phenylethyl)thio]-.

Methionine : This essential amino acid features a thioether group and is fundamental to mammalian metabolism. researchgate.netcreative-peptides.com It serves as a precursor for protein synthesis and for critical molecules like S-adenosylmethionine (SAMe), which is the principal methyl donor for methylation of DNA and other molecules. patsnap.comnbinno.comwikipedia.org Methionine is also involved in the synthesis of cysteine and the potent endogenous antioxidant glutathione, playing a key role in cellular defense against oxidative stress. nbinno.com

Lipoic Acid : A naturally occurring organosulfur compound, Lipoic Acid (in its reduced form) contains two thiol groups but is intrinsically related to sulfur chemistry in biological systems. It is an essential cofactor for mitochondrial enzyme complexes involved in energy metabolism. oregonstate.eduresearchgate.net It is also a potent antioxidant that can scavenge reactive oxygen species and regenerate other antioxidants like vitamin C and vitamin E. nih.govnih.gov

Griseoviridin : This antibiotic is a member of the streptogramin A family and possesses a unique thio-vinyl ether within a nine-membered lactone ring, which is crucial for its activity. ethz.ch Its mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. nih.gov

Viracept (Nelfinavir) : An antiretroviral drug, Viracept is an inhibitor of the HIV-1 protease. pfizermedicalinformation.compharmacompass.comfda.gov By blocking this viral enzyme, it prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious viral particles. fda.govgoodrx.comwikipedia.org

Montelukast Sodium : This compound is a selective leukotriene receptor antagonist containing a thioether linkage. nih.govwikipedia.org It works by binding with high affinity to the cysteinyl leukotriene CysLT1 receptor, blocking the pro-inflammatory actions of leukotrienes in the airways. nih.govpatsnap.com This leads to decreased inflammation and relaxation of smooth muscle, making it effective in the treatment of asthma and allergic rhinitis. nih.govpediatriconcall.com

Cilastatin : Cilastatin is a renal dehydropeptidase-I inhibitor. wikipedia.orgnih.gov This enzyme is responsible for degrading the carbapenem (B1253116) antibiotic imipenem (B608078) in the kidneys. wikipedia.orgpatsnap.com Cilastatin, which contains a thioether bond, is co-administered with imipenem to prevent this breakdown, thereby prolonging the antibiotic's therapeutic effect. wikipedia.orgwebmd.comdrugbank.com

Tamoxifen : A well-known antiestrogen, Tamoxifen is classified as a selective estrogen receptor modulator (SERM). clevelandclinic.orgwikipedia.orgnih.govnih.gov It acts as an ER antagonist in breast tissue, inhibiting the growth of estrogen-dependent cancer cells. cancer.gov However, it exhibits partial agonist activity in other tissues, such as the endometrium and bone. wikipedia.orgcancer.gov

ICI 164384 (Fulvestrant) : A derivative of estradiol, Fulvestrant is a selective estrogen receptor degrader (SERD). nih.govdovepress.com Unlike SERMs, it is a pure ER antagonist. nih.gov Fulvestrant binds to the ER, inhibits its dimerization, and triggers the degradation of the receptor protein, leading to a complete inhibition of estrogen signaling pathways. nih.govguidetopharmacology.orgcancer.gov

CompoundClass/Primary FunctionMechanism of Action
Methionine Essential Amino AcidPrecursor for protein synthesis and S-adenosylmethionine (methyl donor). creative-peptides.compatsnap.com
Lipoic Acid Enzyme Cofactor / AntioxidantCofactor for mitochondrial dehydrogenases; scavenges reactive oxygen species. oregonstate.edunih.gov
Griseoviridin AntibioticBinds to the 50S ribosomal subunit, inhibiting bacterial protein synthesis. nih.gov
Viracept (Nelfinavir) Antiretroviral (HIV Protease Inhibitor)Inhibits HIV-1 protease, preventing cleavage of viral polyproteins. fda.govwikipedia.org
Montelukast Sodium Leukotriene Receptor AntagonistSelectively inhibits the cysteinyl leukotriene CysLT1 receptor. nih.govpatsnap.com
Cilastatin Enzyme InhibitorInhibits renal dehydropeptidase-I, preventing the degradation of imipenem. nih.govpatsnap.com
Tamoxifen Selective Estrogen Receptor Modulator (SERM)Acts as an estrogen receptor antagonist in breast tissue and an agonist in other tissues. wikipedia.orgcancer.gov
ICI 164384 (Fulvestrant) Selective Estrogen Receptor Degrader (SERD)Binds to, blocks, and promotes the degradation of the estrogen receptor. nih.govcancer.gov

Structure Activity Relationship Sar Studies of Benzene, 1 Methyl 2 Phenylethyl Thio Derivatives

Design and Synthesis of Structural Analogues for SAR Analysis

The foundation of any SAR study lies in the systematic design and synthesis of structural analogues. For Benzene (B151609), [(1-methyl-2-phenylethyl)thio]-, this process would involve the methodical modification of its core structure to probe the importance of different chemical features for its biological activity.

Key modifications would likely include:

Alterations to the Phenyl Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on both the benzene ring attached to the sulfur atom and the phenyl ring of the phenylethyl group. This would help to understand the electronic and steric requirements for activity.

Modification of the Thioether Linkage: Replacing the sulfur atom with other linkers such as an oxygen atom (ether), a methylene (B1212753) group (carbon chain), or a sulfoxide/sulfone to evaluate the role of the sulfur atom and its oxidation state.

Changes to the Ethyl Chain: Varying the length of the alkyl chain connecting the sulfur atom and the phenyl ring, as well as introducing branching or unsaturation.

Modification of the Methyl Group: Replacing the methyl group on the carbon adjacent to the sulfur with other alkyl groups of varying sizes to explore steric tolerance at this position.

The synthesis of these analogues would likely employ established organic chemistry methodologies, such as nucleophilic substitution reactions where a substituted thiophenol is reacted with a derivative of 1-phenyl-2-propanol (B48451) or a related halide.

Elucidation of Key Structural Features for Biological Activity

Once a library of analogues is synthesized, they would be subjected to biological assays to determine their activity. The comparison of the activities of these analogues would allow for the elucidation of key structural features necessary for the desired biological effect.

For a hypothetical biological target, researchers would look for trends in the data. For example, if analogues with electron-withdrawing groups on the phenylthio ring show enhanced activity, it would suggest that a lower electron density in that region is favorable. Conversely, if bulky substituents on the phenylethyl moiety abolish activity, it would indicate a sterically constrained binding pocket.

A systematic analysis of these findings would lead to a pharmacophore model, which is a three-dimensional arrangement of the essential features a molecule must possess to be active.

Stereochemical Influences on Biological Activity (e.g., Chiral Thioethers)

The structure of Benzene, [(1-methyl-2-phenylethyl)thio]- contains a chiral center at the carbon atom bearing the methyl group and attached to the sulfur atom. This means the compound can exist as two enantiomers (R and S isomers). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

Therefore, a crucial aspect of the SAR study would be the investigation of stereochemical influences. This would involve:

Chiral Synthesis or Resolution: The synthesis of the individual enantiomers of Benzene, [(1-methyl-2-phenylethyl)thio]- and its analogues, or the separation of the racemic mixture into its constituent enantiomers using techniques like chiral chromatography.

Stereospecific Biological Testing: Evaluating the biological activity of each enantiomer separately.

A significant difference in activity between the enantiomers would provide strong evidence for a specific stereochemical requirement for interaction with the biological target, offering valuable insights into the topology of the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For Benzene, [(1-methyl-2-phenylethyl)thio]- derivatives, a QSAR study would involve:

Data Collection: Compiling the biological activity data for the synthesized analogues.

Descriptor Calculation: Calculating a variety of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: Rigorously testing the predictive power of the developed QSAR model using both internal and external validation techniques.

A validated QSAR model can be a powerful tool for:

Predicting the activity of unsynthesized compounds: This allows for the prioritization of synthetic efforts towards the most promising candidates.

Understanding the mechanism of action: The descriptors included in the QSAR model can provide insights into the key molecular properties driving the biological activity.

Guiding the design of new, more potent analogues.

Interactive Data Table: Hypothetical QSAR Descriptors and Biological Activity

Below is a hypothetical interactive data table illustrating the type of data that would be generated and used in a QSAR study of Benzene, [(1-methyl-2-phenylethyl)thio]- analogues. Please note that this data is purely illustrative and not based on actual experimental results.

Analogue IDR1-SubstituentR2-SubstituentLogPMolecular WeightDipole Moment (Debye)Biological Activity (IC50, µM)
1 HH4.5242.371.210.5
2 4-ClH5.2276.812.55.2
3 4-OCH3H4.3272.401.815.8
4 H4-F4.6260.362.18.1
5 4-Cl4-F5.3294.803.03.7
6 2-NO2H4.4287.374.525.3

Potential Applications and Future Research Directions for Benzene, 1 Methyl 2 Phenylethyl Thio

Role in Organic Synthesis as Intermediates or Building Blocks

Thioethers are widely recognized for their utility as intermediates and building blocks in organic synthesis. The carbon-sulfur bond in thioethers can be manipulated in various ways, allowing for the construction of more complex molecules.

Key Synthetic Transformations Involving Thioethers:

TransformationDescriptionPotential Product from Benzene (B151609), [(1-methyl-2-phenylethyl)thio]-
Oxidation Thioethers can be selectively oxidized to form sulfoxides and subsequently sulfones. These oxidized sulfur species are valuable functional groups in their own right, often used in medicinal chemistry and as chiral auxiliaries.[(1-methyl-2-phenylethyl)sulfinyl]benzene and [(1-methyl-2-phenylethyl)sulfonyl]benzene
S-C Bond Cleavage The sulfur-carbon bond can be cleaved under specific conditions to generate thiols or other sulfur-containing compounds, which can then be used in further synthetic steps.Thiophenol and (1-methyl-2-phenylethyl) derivatives
Rearrangement Reactions Certain thioethers can undergo rearrangements, such as the Pummerer rearrangement, to form new carbon-carbon or carbon-heteroatom bonds.α-Arylthio aldehydes or ketones

The presence of both an aryl and a substituted alkyl group in Benzene, [(1-methyl-2-phenylethyl)thio]- offers multiple sites for functionalization, making it a potentially versatile intermediate. For instance, the aromatic rings could undergo electrophilic or nucleophilic substitution reactions, while the benzylic position of the phenylethyl group offers another handle for chemical modification.

Exploration in Functional Materials Science

Organosulfur compounds, including thioethers, are increasingly being investigated for their applications in materials science. The sulfur atom, with its polarizability and ability to coordinate with metals, can impart unique electronic and optical properties to materials.

Potential Applications in Materials Science:

Organic Semiconductors: The sulfur atom in a conjugated system can influence the electronic properties, making thioether-containing molecules candidates for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While Benzene, [(1-methyl-2-phenylethyl)thio]- is not fully conjugated, it could serve as a building block for larger, conjugated systems.

Metal-Organic Frameworks (MOFs): The sulfur atom can act as a coordination site for metal ions, enabling the formation of MOFs. These materials have applications in gas storage, catalysis, and sensing.

Polymers with High Refractive Indices: Polymers containing sulfur atoms often exhibit high refractive indices, making them suitable for applications in lenses, optical films, and other optical components.

Advancements in Medicinal Chemistry Research for Novel Thioether-Containing Scaffolds

The thioether moiety is a common feature in a wide range of pharmaceuticals and biologically active molecules. tandfonline.com Its presence can influence a compound's metabolic stability, lipophilicity, and ability to interact with biological targets. tu.edu.iqacs.org Slight structural modifications, such as the inclusion of a thioether linkage, can significantly alter the biological activity of a drug molecule. tu.edu.iq

The structure of Benzene, [(1-methyl-2-phenylethyl)thio]- incorporates features found in various bioactive compounds. The phenylethylamine scaffold, for instance, is a core component of many neurotransmitters and psychoactive drugs. The introduction of a thioether linkage to this scaffold could lead to novel pharmacological profiles. Thioether-containing compounds have been investigated for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, and anticancer agents. researchgate.netresearchgate.net

Unexplored Biological Activities and Therapeutic Potential (pre-clinical, in vitro focus)

While no specific biological activity has been reported for Benzene, [(1-methyl-2-phenylethyl)thio]-, the known activities of structurally related compounds suggest potential areas for investigation. Aryl alkyl thioethers have been explored for various pharmacological effects.

Potential Therapeutic Areas for Investigation:

Therapeutic AreaRationale Based on Structural Analogs
Anticancer Many thioether derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. mui.ac.irresearchgate.net The lipophilic nature of the compound could facilitate cell membrane penetration.
Antioxidant Sulfur-containing compounds, including thioethers, can exhibit antioxidant properties by scavenging free radicals. nih.gov The phenolic and thioether moieties could contribute to this activity.
Neuropharmacology The presence of the phenylethyl group suggests potential interactions with receptors in the central nervous system. Modifications of this scaffold with a thioether could lead to novel psychoactive or neuroprotective agents.
Anti-platelet Aggregation Certain thioether derivatives have shown potential as anti-platelet agents. mui.ac.ir

In vitro screening assays could be employed to investigate the potential of Benzene, [(1-methyl-2-phenylethyl)thio]- in these and other therapeutic areas. Studies could include cytotoxicity assays on cancer cell lines, antioxidant capacity assays (e.g., DPPH radical scavenging), and receptor binding assays for neurological targets.

Development of Sustainable Synthetic Routes and Methodologies

The synthesis of unsymmetrical thioethers like Benzene, [(1-methyl-2-phenylethyl)thio]- traditionally involves methods that may use harsh reagents or produce significant waste. nih.gov Modern organic synthesis is increasingly focused on the development of "green" and sustainable methods for chemical transformations. cambridgescholars.com

Sustainable Synthetic Approaches for Thioethers:

Catalytic C-S Bond Formation: Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-sulfur bonds. Developing methods that use earth-abundant and non-toxic metals is a key area of research.

Thiol-Free Reagents: The use of foul-smelling and easily oxidized thiols can be avoided by employing alternative sulfur sources. nih.govnih.gov

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can reduce solvent waste and improve efficiency. organic-chemistry.org

Electrochemical Synthesis: Electrosynthesis offers a green alternative to traditional methods by using electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a mild and sustainable method for forming C-S bonds. researchgate.net

Future research could focus on developing a sustainable, high-yielding synthesis of Benzene, [(1-methyl-2-phenylethyl)thio]- and its derivatives using these modern synthetic methodologies.

Integration of Artificial Intelligence and Machine Learning in Thioether Research

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly powerful tools in chemical research and drug discovery. nih.gov These computational approaches can be applied to various aspects of thioether research.

Applications of AI and ML in Thioether Research:

Application AreaDescription
Predicting Properties ML models can be trained on existing data to predict the physicochemical properties, biological activities, and toxicity of novel thioether compounds, including Benzene, [(1-methyl-2-phenylethyl)thio]-. nih.govarxiv.org
Reaction Optimization AI algorithms can be used to optimize reaction conditions for the synthesis of thioethers, leading to higher yields and reduced waste.
De Novo Drug Design Generative AI models can design novel thioether-containing molecules with desired pharmacological properties for specific biological targets.
High-Throughput Screening Analysis ML can analyze large datasets from high-throughput screening experiments to identify promising thioether-based drug candidates.

The integration of AI and ML can accelerate the discovery and development of new thioether-containing molecules with valuable applications in medicine, materials science, and beyond.

Q & A

Q. What are the recommended synthetic routes for preparing [(1-methyl-2-phenylethyl)thio]-substituted benzene derivatives?

A practical approach involves nucleophilic substitution between a thiol (e.g., benzenethiol) and a suitably functionalized alkyl halide (e.g., 1-methyl-2-phenylethyl bromide) under basic conditions. This method is analogous to the synthesis of 2-acetyl-substituted benzo[b]thiophenes, where thiol intermediates react with electrophilic partners to form thioether bonds . For sterically hindered substrates, transition-metal-catalyzed coupling (e.g., Cu- or Pd-mediated) may improve yields.

Q. Which spectroscopic techniques are critical for characterizing [(1-methyl-2-phenylethyl)thio]-benzene?

  • NMR : 1^1H and 13^13C NMR identify substituent patterns and confirm sulfur connectivity via deshielding effects on adjacent protons.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and fragmentation patterns, as demonstrated in sulfur-containing benzene derivatives .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction with refinement via SHELXL (e.g., SHELX programs) resolves bond lengths and angles, particularly for stereochemical assignments .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) for [(1-methyl-2-phenylethyl)thio]-benzene derivatives be resolved?

Discrepancies often arise from dynamic effects (e.g., rotamers) in solution versus static solid-state structures. Cross-validate using:

  • Variable-temperature NMR : To detect conformational flexibility.
  • Computational Modeling : DFT calculations (e.g., Gaussian) simulate NMR chemical shifts and compare with experimental data.
  • XRD Refinement : SHELXL’s robust algorithms minimize errors in crystallographic models, even for disordered structures .

Q. What strategies optimize the regioselective functionalization of the benzene ring in [(1-methyl-2-phenylethyl)thio]-benzene?

Directing groups (e.g., the thioether itself) influence electrophilic substitution. For meta/para selectivity:

  • Electron-Withdrawing Groups : Nitration or sulfonation may favor positions ortho/para to the thioether.
  • Steric Effects : The bulky 1-methyl-2-phenylethyl group may block ortho positions, as seen in tert-butyl-substituted benzene derivatives .
  • Catalytic Approaches : Pd-mediated C–H activation enables site-specific modifications .

Q. How does the thioether moiety in [(1-methyl-2-phenylethyl)thio]-benzene influence its reactivity in oxidation or cross-coupling reactions?

  • Oxidation : The sulfur atom can be oxidized to sulfoxide or sulfone derivatives using H2_2O2_2 or mCPBA, altering electronic properties.
  • Cross-Coupling : Thioethers act as ligands in Pd-catalyzed reactions (e.g., Suzuki-Miyaura), though competitive sulfur coordination may require tailored catalysts .
  • Stability : Thermal gravimetric analysis (TGA) assesses decomposition thresholds under oxidative conditions .

Q. What computational methods predict the biological or material properties of [(1-methyl-2-phenylethio)-benzene derivatives?

  • Molecular Docking : AutoDock or Schrödinger Suite models interactions with biological targets (e.g., enzymes), leveraging the compound’s aromatic and hydrophobic features.
  • DFT Studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior or charge-transfer potential .
  • MD Simulations : Assess stability in lipid bilayers or polymer matrices for material science applications.

Methodological Considerations

Q. How to design experiments to study the hydrolytic stability of [(1-methyl-2-phenylethyl)thio]-benzene in aqueous media?

  • pH-Varied Kinetics : Monitor degradation via HPLC or UV-Vis under acidic, neutral, and alkaline conditions.
  • Isotopic Labeling : 34^{34}S-labeled analogs track sulfur-specific degradation pathways.
  • Activation Energy : Arrhenius plots derived from temperature-dependent studies quantify stability .

Q. What are best practices for resolving crystallographic disorder in [(1-methyl-2-phenylethyl)thio]-benzene structures?

  • SHELXL Constraints : Use PART instructions to model disordered regions.
  • Twinned Data Refinement : For non-merohedral twinning, SHELXL’s TWIN law improves reliability factors .
  • Complementary Techniques : Pair XRD with solid-state NMR to validate dynamic disorder.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.